3-(4-ethoxyphenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S2/c1-2-29-17-10-8-16(9-11-17)27-22(28)20-18(12-13-31-20)24-23(27)32-14-19-25-21(26-30-19)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFPESPVIKEQFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural differences and similarities between Compound A and related compounds from the evidence:
Key Observations:
- Position 3 Substituents : Ethoxy (Compound A) vs. methoxy (Compounds B, D) or methyl (Compound C) groups influence lipophilicity (ethoxy > methoxy > methyl) and metabolic stability. Ethoxy’s bulk may hinder oxidative metabolism compared to methoxy .
- Core Variations: Thieno[3,2-d] vs. thieno[2,3-d] pyrimidinones (Compounds A vs. C/E) alter ring substitution patterns, affecting binding pocket interactions.
Physicochemical and Electronic Properties
| Property | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| Molecular Weight | ~467 g/mol (estimated) | ~453 g/mol | ~423 g/mol | ~479 g/mol |
| LogP (Predicted) | ~3.5 (high lipophilicity) | ~3.0 | ~3.2 | ~3.8 |
| Hydrogen Bond Acceptors | 8 (oxadiazole N/O, pyrimidinone O) | 7 | 6 (isoxazole O) | 8 |
Preparation Methods
Synthesis of the Thieno[3,2-d]Pyrimidin-4-One Core
The thieno[3,2-d]pyrimidin-4-one scaffold is constructed via a tandem cyclization-condensation reaction. Starting with 3-aminothiophene-2-carboxylate, cyclocondensation with urea or thiourea under acidic conditions generates the pyrimidinone ring. For the target compound, the 4-ethoxyphenyl group is introduced at the N3 position through a nucleophilic aromatic substitution (SNAr) reaction. Ethoxy-substituted aniline reacts with the chlorinated intermediate of thieno[3,2-d]pyrimidin-4-one in the presence of potassium carbonate and dimethylformamide (DMF) at 80°C, achieving a 78% yield.
Key Reaction Conditions
Formation of the 1,2,4-Oxadiazole Substituent
The 3-phenyl-1,2,4-oxadiazole-5-ylmethyl group is synthesized separately and coupled to the core. A two-step process is employed:
-
Cyclocondensation : Benzamide derivatives react with hydroxylamine hydrochloride in ethanol under reflux to form the oxadiazole ring.
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Chloromethylation : The oxadiazole intermediate undergoes chloromethylation using paraformaldehyde and thionyl chloride, yielding 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole.
Optimized Parameters
Sulfanyl Coupling Reaction
The chloromethyl-oxadiazole intermediate is coupled to the thieno[3,2-d]pyrimidin-4-one core via a sulfide linkage. Thiolate displacement of the chloride is performed using sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature.
Reaction Scheme
Yield : 68–74% after column chromatography.
Mechanistic Insights
Cyclocondensation Mechanism
The thieno[3,2-d]pyrimidin-4-one core forms via acid-catalyzed cyclization. Protonation of the carbonyl oxygen in urea enhances electrophilicity, enabling nucleophilic attack by the thiophene amine. Subsequent dehydration generates the fused pyrimidinone ring.
Oxadiazole Ring Closure
The 1,2,4-oxadiazole ring is formed through a [3+2] cycloaddition between a nitrile oxide (generated in situ from benzamide derivatives) and an amidoxime intermediate.
Optimization Strategies
Solvent Effects
Temperature Control
-
Low temperatures (0–5°C) during sulfide coupling minimize side reactions such as oxidation or disulfide formation.
Characterization Data
Spectroscopic Analysis
Applications and Derivatives
While the target compound’s biological activity remains under investigation, structural analogs demonstrate:
Q & A
Q. Methodological approach :
- ¹H/¹³C NMR : Assign peaks for the ethoxyphenyl (δ ~6.8–7.4 ppm for aromatic protons), oxadiazole (δ ~8.1–8.3 ppm), and thienopyrimidine (δ ~2.5–3.5 ppm for methylene groups) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹ for the pyrimidinone ring) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~500–550 g/mol range) .
Advanced: How to optimize reaction yields during synthesis?
Q. Experimental design considerations :
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%) .
- Green Chemistry Principles : Replace toxic solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .
- In-line monitoring : Employ TLC or HPLC to track reaction progress and minimize byproduct formation .
Advanced: What mechanistic insights explain the reactivity of the oxadiazole-sulfanyl moiety?
The oxadiazole ring acts as an electron-deficient heterocycle, facilitating nucleophilic attack at the methylsulfanyl group. Computational studies (DFT) suggest:
- The sulfur atom’s lone pairs enhance nucleophilicity, enabling bond formation with the thienopyrimidine core .
- Substituents on the oxadiazole (e.g., phenyl vs. chlorophenyl) modulate electronic effects, altering reaction rates by ±15% in comparative studies .
Basic: How do substituents (e.g., ethoxyphenyl, oxadiazole) influence biological activity?
- Ethoxyphenyl : Enhances lipophilicity (logP ~3.5), improving membrane permeability .
- Oxadiazole : Contributes to π-π stacking interactions with enzymatic targets (e.g., kinases), as shown in molecular docking studies .
- Sulfanyl linker : Stabilizes binding via hydrogen bonding with cysteine residues in target proteins .
Advanced: How to design in vitro assays to evaluate anticancer activity?
Q. Methodology :
- Cell lines : Use panels (e.g., NCI-60) to screen for cytotoxicity (IC₅₀ values).
- Kinase inhibition assays : Test against EGFR or VEGFR-2, common targets for thienopyrimidine derivatives .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorescence-based assays .
Advanced: How to resolve contradictions in biological activity data across structural analogs?
Case example : Analogs with fluorophenyl vs. ethoxyphenyl substituents show conflicting IC₅₀ values.
- Approach : Perform SAR analysis using 3D-QSAR models to identify steric/electronic contributions .
- Validation : Cross-reference with X-ray crystallography of protein-ligand complexes to confirm binding modes .
Advanced: What computational tools are suitable for predicting pharmacokinetic properties?
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F ~45–60) and CYP450 inhibition risks .
- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., 100-ns trajectories in GROMACS) .
Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?
Q. Methodological framework :
- Analog synthesis : Modify substituents (e.g., replace ethoxyphenyl with methoxy or halogens) .
- Data collection : Measure IC₅₀, logP, and solubility for each derivative.
- Statistical analysis : Apply ML algorithms (e.g., Random Forest) to identify critical descriptors (e.g., polar surface area, H-bond acceptors) .
Advanced: How to assess chemical stability under varying storage conditions?
- Forced degradation studies : Expose to heat (40–80°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
- Analytical monitoring : Use HPLC to quantify degradation products (e.g., hydrolysis of the oxadiazole ring) .
- Stability-indicating methods : Develop validated UPLC protocols with <2% relative standard deviation (RSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
